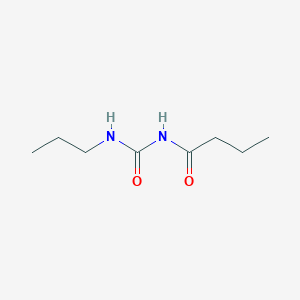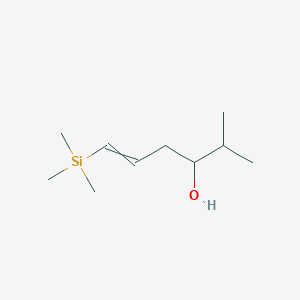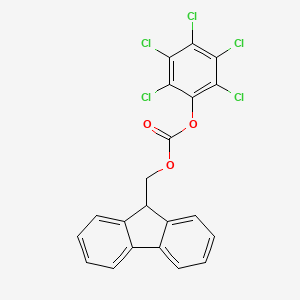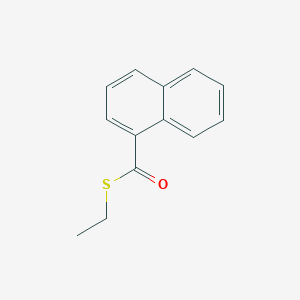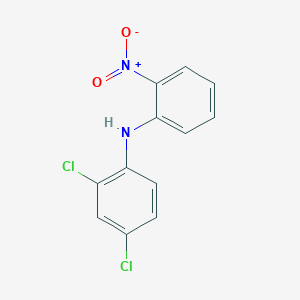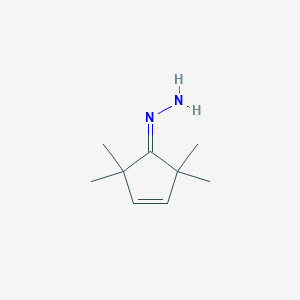
(2,2,5,5-Tetramethylcyclopent-3-en-1-ylidene)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2,5,5-Tetramethylcyclopent-3-en-1-ylidene)hydrazine is a chemical compound known for its unique structure and reactivity It belongs to the class of hydrazones, which are compounds containing the functional group R1R2C=NNH2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,5,5-Tetramethylcyclopent-3-en-1-ylidene)hydrazine typically involves the reaction of 2,2,5,5-tetramethylcyclopentanone with hydrazine. The reaction is carried out under reflux conditions in the presence of an acid catalyst to facilitate the formation of the hydrazone. The reaction can be represented as follows:
2,2,5,5-Tetramethylcyclopentanone+Hydrazine→this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2,5,5-Tetramethylcyclopent-3-en-1-ylidene)hydrazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other nitrogen-containing derivatives.
Reduction: It can be reduced to form amines or other reduced nitrogen species.
Substitution: The hydrazone group can participate in substitution reactions, where the nitrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various electrophiles can be used in substitution reactions, often in the presence of a base to deprotonate the hydrazone group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
(2,2,5,5-Tetramethylcyclopent-3-en-1-ylidene)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex hydrazones and related compounds.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving nitrogen-containing substrates.
Industry: Used in the production of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism by which (2,2,5,5-Tetramethylcyclopent-3-en-1-ylidene)hydrazine exerts its effects involves the interaction of the hydrazone group with various molecular targets. The nitrogen atoms in the hydrazone group can act as nucleophiles, participating in reactions with electrophilic centers in other molecules. This can lead to the formation of new bonds and the modification of existing molecular structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,2,5,5-Tetramethylcyclopentanone): The precursor to (2,2,5,5-Tetramethylcyclopent-3-en-1-ylidene)hydrazine, with similar structural features but lacking the hydrazone group.
Hydrazones: A broad class of compounds with the general formula R1R2C=NNH2, sharing similar reactivity and applications.
Uniqueness
This compound is unique due to its specific structural features, including the tetramethyl-substituted cyclopentene ring. This structure imparts specific reactivity and properties that distinguish it from other hydrazones and related compounds.
Eigenschaften
CAS-Nummer |
81396-37-4 |
|---|---|
Molekularformel |
C9H16N2 |
Molekulargewicht |
152.24 g/mol |
IUPAC-Name |
(2,2,5,5-tetramethylcyclopent-3-en-1-ylidene)hydrazine |
InChI |
InChI=1S/C9H16N2/c1-8(2)5-6-9(3,4)7(8)11-10/h5-6H,10H2,1-4H3 |
InChI-Schlüssel |
ZYYBWVXOJNKZJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CC(C1=NN)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


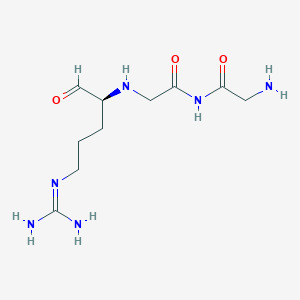
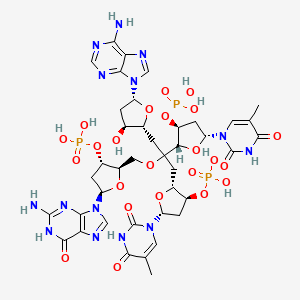
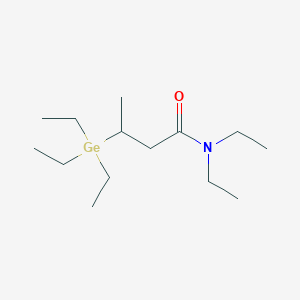
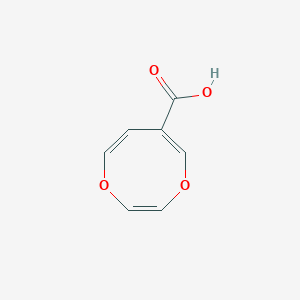
![1-(Prop-2-en-1-yl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14409334.png)
![[2-Oxo-3-(sulfanylmethyl)azepan-1-yl]acetic acid](/img/structure/B14409342.png)
![2-[(Butylsulfanyl)methyl]isoquinolin-2-ium chloride](/img/structure/B14409367.png)
